The Chemical Profile and Analytical Significance of RPR121056-d3: An In-depth Technical Guide
The Chemical Profile and Analytical Significance of RPR121056-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical nature of RPR121056, its deuterated analog RPR121056-d3, and their roles within the metabolic landscape of the chemotherapeutic agent irinotecan. This document details the chemical structure, the metabolic pathway of its parent compound, and the analytical methodologies employed for its quantification, with a particular focus on the application of RPR121056-d3 as an internal standard.
Chemical Structure and Properties of RPR121056
RPR121056 is a known human metabolite of the anticancer drug irinotecan.[1] Its chemical structure is characterized by a complex pentacyclic framework derived from camptothecin.
Table 1: Chemical Identifiers and Properties of RPR121056
| Property | Value |
| IUPAC Name | 5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid[1] |
| Molecular Formula | C₃₃H₃₈N₄O₈[1] |
| Molecular Weight | 618.7 g/mol [1] |
| SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C(CC)(O)C4=C2NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O)[1] |
| InChI | InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1[1] |
The Role of RPR121056-d3 in Analytical Methodologies
While specific literature detailing the synthesis and standalone experimental use of RPR121056-d3 is scarce, its primary application lies in its role as a deuterated internal standard for the quantitative analysis of RPR121056 and other irinotecan metabolites. Deuterated standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for variability and improving accuracy and precision.[2][3][4][5]
The "d3" designation indicates that three hydrogen atoms in the RPR121056 molecule have been replaced by deuterium atoms. This isotopic labeling results in a molecule with a higher mass, allowing it to be distinguished from the endogenous analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Metabolic Pathway of Irinotecan
RPR121056 is an inactive metabolite of irinotecan, a prodrug used in cancer therapy. The metabolic conversion of irinotecan is a complex process involving several enzymatic pathways. The active metabolite of irinotecan is SN-38, a potent topoisomerase I inhibitor. RPR121056 is formed through an alternative pathway mediated by cytochrome P450 3A4 (CYP3A4).
Experimental Protocols for Quantification
The quantification of irinotecan and its metabolites, including RPR121056, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated internal standards like RPR121056-d3 is crucial for achieving accurate and reliable results in complex biological matrices such as plasma.
Sample Preparation: Protein Precipitation
A common and straightforward method for preparing plasma samples for LC-MS/MS analysis is protein precipitation.
-
To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the deuterated internal standards, including RPR121056-d3.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general protocol for the LC-MS/MS analysis of irinotecan and its metabolites. Specific parameters may vary depending on the instrument and column used.
Table 2: Exemplar LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions for Irinotecan Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Irinotecan | 587.3 | 167.1 |
| SN-38 | 393.2 | 349.1 |
| RPR121056 | 619.3 | 478.2 |
| RPR121056-d3 | 622.3 | 481.2 |
| SN-38 Glucuronide | 569.2 | 393.1 |
Note: The exact m/z values for RPR121056-d3 will depend on the position of the deuterium labels.
Quantitative Data Presentation
The use of a deuterated internal standard like RPR121056-d3 allows for the construction of a calibration curve to accurately quantify the concentration of the analyte in unknown samples.
Table 4: Representative Calibration Curve Data for RPR121056
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (RPR121056-d3) | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 1,012,345 | 0.0052 |
| 5 | 26,170 | 1,025,678 | 0.0255 |
| 10 | 51,987 | 1,008,912 | 0.0515 |
| 50 | 258,934 | 1,015,432 | 0.2550 |
| 100 | 521,456 | 1,021,789 | 0.5103 |
| 500 | 2,605,789 | 1,018,901 | 2.5574 |
| 1000 | 5,198,765 | 1,010,123 | 5.1466 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of RPR121056 using RPR121056-d3 as an internal standard.
Conclusion
RPR121056 is a significant, albeit inactive, metabolite of the chemotherapeutic agent irinotecan. While information on its deuterated form, RPR121056-d3, is primarily contextual, its role as an internal standard is paramount for the accurate and precise quantification of RPR121056 in biological matrices. The methodologies outlined in this guide, particularly the use of LC-MS/MS with deuterated internal standards, represent the current best practices in the field of pharmacokinetic and metabolic studies of irinotecan and its derivatives. This technical guide serves as a foundational resource for researchers and scientists in the field of drug development and analysis.
